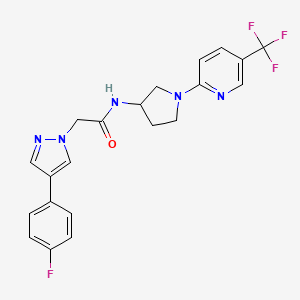

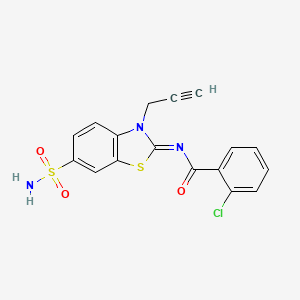

![molecular formula C25H25FN6O2 B2549021 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 863018-44-4](/img/structure/B2549021.png)

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one" is a structurally complex molecule that likely exhibits a range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, biological activity, and structural analysis of related triazolopyrimidine derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves multi-step reactions starting from various precursors such as thiadiazol-amines, hydrazines, and halides. For example, the synthesis of 6-alkyl- or 6-(cycloalkylalkyl)-[1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-ones involves the reaction of corresponding thiadiazol-amines with other reagents to yield compounds with antiallergic activities . Similarly, the synthesis of related compounds can involve reactions with hydrazine hydrate, aldehydes, and bromine to afford novel pentaheterocyclic compounds with antitumor activity . These methods may be relevant to the synthesis of the compound , suggesting a possible multi-step synthetic route involving the formation of a triazolopyrimidine core followed by functionalization with benzylpiperidin and fluorobenzyl groups.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is critical for their biological activity. X-ray crystallography can be used to determine the stereostructure of such compounds, which is essential for understanding their interaction with biological targets . The presence of various substituents on the triazolopyrimidine core, such as aralkyl groups, can significantly influence the binding affinity to receptors, as seen in compounds with high affinity toward A1 adenosine receptors . The specific arrangement of benzylpiperidin and fluorobenzyl groups in the compound of interest would likely play a crucial role in its biological activity.

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclization, and coupling reactions. These reactions are often used to introduce different substituents that can modulate the biological activity of the compounds . The compound may also be amenable to such reactions, allowing for the generation of a diverse array of derivatives with potentially varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds, as seen in fluorinated triazinamines with antiproliferative activity . The presence of a 4-fluorobenzyl group in the compound of interest suggests potential modifications to its physical and chemical properties, which could impact its biological efficacy and pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Activities

A series of pyrido[2,3-d]pyrimidine derivatives, including compounds structurally similar to the specified chemical, were designed and synthesized as potential anticonvulsants and antidepressants. These compounds were evaluated through pharmacological tests such as the maximal electroshock test, forced swimming test, and tail suspension test in mice. The findings highlighted that certain derivatives exhibited significant anticonvulsant activity, surpassing the reference drug carbamazepine, and potent antidepressant properties comparable to fluoxetine. This demonstrates the potential of these compounds in the development of new therapeutic agents for neurological disorders (Zhang et al., 2016).

Antimicrobial Properties

Another research avenue explores the antibacterial activity of novel pyrimidine derivatives containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. These compounds were synthesized and assessed against various Gram-positive and Gram-negative bacterial strains. The results indicated that these derivatives possess antibacterial activity, suggesting their potential utility in combating bacterial infections (Lahmidi et al., 2019).

Anticonvulsant and Antidepressant Evaluation

Further studies on pyrazolo[3,4-d]pyrimidine and triazolo[4,5-d]pyrimidine derivatives revealed their efficacy as anticonvulsants. Through modifications of the imidazole ring atoms, these analogs were tested for their anticonvulsant activity. Although less active than the leading compound against maximal electroshock-induced seizures in rats, the research provided valuable insights into the structural requirements for optimal anticonvulsant activity, highlighting the importance of electrostatic potential maps in the design of new drugs (Kelley et al., 1995).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25FN6O2/c26-21-8-6-20(7-9-21)15-32-24-23(28-29-32)25(34)31(17-27-24)16-22(33)30-12-10-19(11-13-30)14-18-4-2-1-3-5-18/h1-9,17,19H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRLUGXIIAXNOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

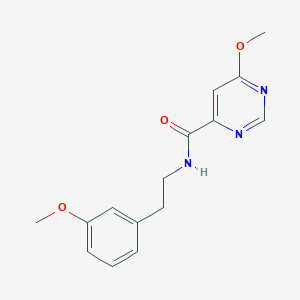

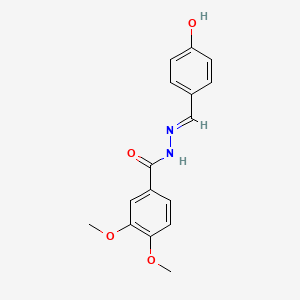

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2548938.png)

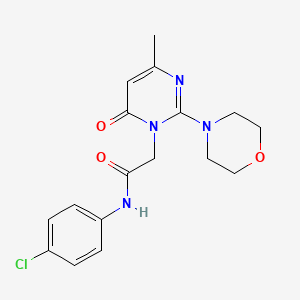

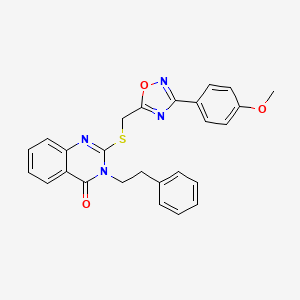

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2548950.png)

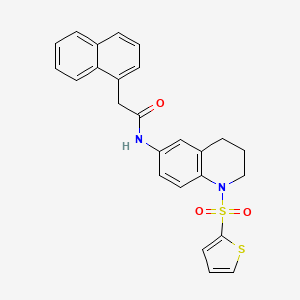

![2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one](/img/structure/B2548952.png)

![1-(2-methoxyphenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2548953.png)

![2-(4-{4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine](/img/structure/B2548954.png)

![2-[(2-Methylphenyl)methyl]butanoic acid](/img/structure/B2548957.png)

![2-((1-(Methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2548958.png)